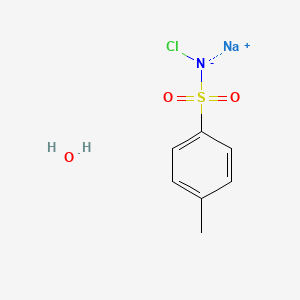

ChloraMine-T hydrate

説明

BenchChem offers high-quality ChloraMine-T hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ChloraMine-T hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;chloro-(4-methylphenyl)sulfonylazanide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5H,1H3;;1H2/q-1;+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSDMMPOQRECKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClNNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149358-73-6 | |

| Record name | CHLORAMINE T HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Oxidative Power of Chloramine-T Hydrate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Chloramine-T (CAT) hydrate, the sodium salt of N-chloro-p-toluenesulfonamide, is a versatile and potent oxidizing agent with broad applications in organic synthesis and analytical chemistry.[1][2][3] Its efficacy stems from the presence of an electrophilic chlorine atom, which enables it to oxidize a wide range of functional groups.[3][4] This technical guide provides an in-depth exploration of the core mechanisms governing the oxidative action of Chloramine-T, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.

Core Mechanism: The Active Oxidizing Species

The oxidative capacity of Chloramine-T is not attributed to a single molecular entity but rather to a variety of active species that exist in equilibrium, the prevalence of which is highly dependent on the pH of the reaction medium.[5][6] In aqueous solutions, Chloramine-T hydrolyzes to form hypochlorous acid (HOCl) and p-toluenesulfonamide (PTS).[7]

The speciation of the active oxidant can be summarized as follows:

-

Acidic Medium: In the presence of acid, several species can act as the primary oxidant. These include the protonated form of Chloramine-T (TsNClH), dichloramine-T (TsNCl₂), hypochlorous acid (HOCl), and the protonated hypochlorous acidium ion (H₂OCl⁺).[6][8] The formation of dichloramine-T occurs through the disproportionation of TsNClH.

-

Neutral and Alkaline Media: In neutral solutions, the oxidizing action is often attributed to the hypochlorite ion (OCl⁻).[5] In alkaline conditions, the interaction of the enol anion of a substrate with Chloramine-T has been proposed as a key mechanistic step for certain reactions.[9]

The diverse reactivity of Chloramine-T across different pH ranges underscores the importance of reaction conditions in determining the operative oxidative pathway.

Caption: Formation of active oxidizing species from Chloramine-T under different pH conditions.

General Mechanism of Oxidation

The oxidation of organic substrates by Chloramine-T generally proceeds through a multi-step mechanism. While the specifics can vary depending on the substrate and reaction conditions, a common pathway involves:

-

Formation of an Intermediate Complex: The active oxidizing species interacts with the substrate to form an intermediate complex.

-

Rate-Determining Step: This is the slowest step in the reaction and can involve hydride ion transfer, nucleophilic attack, or decomposition of the intermediate.

-

Product Formation: The intermediate subsequently breaks down to yield the oxidized product and the reduced form of the oxidant, p-toluenesulfonamide (PTS).

References

- 1. Chloramine-T - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Uses of Chloramine-T_Chemicalbook [chemicalbook.com]

- 4. Chloramine-T, N-chloro tosylamide sodium salt [organic-chemistry.org]

- 5. ias.ac.in [ias.ac.in]

- 6. Oxidation of tricyclic antidepressant drugs with chloramine-T in acidic solutions: kinetic, mechanistic and thermodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Chloramine T? [synapse.patsnap.com]

- 8. Kinetics of oxidation of secondary alcohols by chloramine T - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Physicochemical Properties of Chloramine-T Hydrate: An In-depth Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Chloramine-T hydrate, a versatile reagent with applications spanning from organic synthesis to disinfection and drug development. This document is intended to serve as a core resource for researchers and professionals in designing and executing experiments involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key experimental applications are provided. Furthermore, this guide includes visualizations of key reaction mechanisms and experimental workflows to facilitate a deeper understanding of the compound's behavior.

Core Physicochemical Properties

Chloramine-T hydrate is the hydrated sodium salt of N-chloro-p-toluenesulfonamide. It is a white or slightly yellow crystalline powder with a slight odor of chlorine.[1] The number of water molecules in the hydrate can vary, with the trihydrate being a common form. This variability can influence the molecular weight and other physical properties. It is important to consider the specific form of Chloramine-T hydrate being used in experimental calculations.

Below is a summary of the key physicochemical properties of Chloramine-T hydrate, compiled from various sources. Note that some properties may have a range of reported values due to differences in the degree of hydration and experimental conditions.

| Property | Value |

| Molecular Formula | C₇H₇ClNNaO₂S · xH₂O (trihydrate: C₇H₁₃ClNNaO₅S) |

| Molecular Weight | 227.64 g/mol (anhydrous)[2], 281.69 g/mol (trihydrate)[3] |

| CAS Number | 127-65-1 (anhydrous), 7080-50-4 (trihydrate)[2] |

| Appearance | White to pale yellow crystalline powder[4] |

| Melting Point | 167-170 °C (decomposes)[5] |

| Density | 1.43 g/cm³[6][7] |

| Bulk Density | 540–680 kg/m ³[3][8] |

| Solubility | Water: 150 g/L[3] Ethanol: Soluble[5] DMSO: 15 mg/mL DMF: 10 mg/mL PBS (pH 7.2): 5 mg/mL |

| pKa | 4.54 (for the corresponding N-chloro-p-toluenesulfonamide)[5] |

| pH | 8-10 (5% solution in water at 20-25 °C)[3][5] |

| UV/Vis Absorption | λmax at approximately 225 nm in aqueous solution |

| Vapor Pressure | Not available[7] |

Stability and Reactivity

Aqueous solutions of Chloramine-T are most stable in strongly alkaline conditions. They also exhibit good stability in sulfuric and perchloric acid solutions. However, in hydrochloric acid, the solutions are less stable and can liberate toxic chlorine gas. A notable loss in oxidative capacity is observed in the pH range of 2.65 to 5.65.

Chloramine-T is a potent oxidizing and chlorinating agent. In aqueous solutions, it hydrolyzes to form hypochlorous acid (HOCl), which is a strong oxidant. It can also react directly with substrates to transfer a chlorine atom. These properties are the basis for its wide range of applications.

Key Experimental Protocols

This section provides detailed methodologies for several key applications of Chloramine-T hydrate in a laboratory setting.

Radioiodination of Peptides and Proteins

Chloramine-T is a widely used reagent for the radioiodination of tyrosine residues in peptides and proteins. The following protocol is a general guideline and may require optimization for specific molecules.

Materials:

-

Chloramine-T hydrate

-

Peptide or protein to be labeled

-

Radioactive sodium iodide (e.g., Na¹²⁵I)

-

Sodium metabisulfite solution

-

Phosphate buffer (e.g., 0.5 M, pH 7.5)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare a fresh stock solution of Chloramine-T hydrate (e.g., 1 mg/mL in water).

-

In a shielded fume hood, combine the peptide/protein solution with the radioactive sodium iodide in a reaction vial containing phosphate buffer.

-

Initiate the reaction by adding a small volume of the Chloramine-T solution. The amount of Chloramine-T should be optimized to achieve efficient iodination without causing significant oxidative damage to the peptide or protein.

-

Allow the reaction to proceed for a short period, typically 30-60 seconds at room temperature.

-

Quench the reaction by adding a solution of sodium metabisulfite. This reduces the unreacted iodine and excess Chloramine-T.

-

Purify the labeled peptide/protein from the reaction mixture using an appropriate chromatography method to remove unreacted iodide and other reagents.

Disinfection of Laboratory Surfaces and Equipment

Chloramine-T solutions are effective broad-spectrum disinfectants.

Materials:

-

Chloramine-T hydrate

-

Water (distilled or deionized)

-

Spray bottle or cleaning cloths

Procedure:

-

Prepare a 0.1% to 2% (w/v) solution of Chloramine-T in water. For general surface disinfection, a 1% solution is often sufficient.

-

Apply the solution to the surface to be disinfected by spraying or wiping with a saturated cloth.

-

Ensure the surface remains wet for a contact time of at least 10-15 minutes to ensure effective disinfection.

-

For sensitive equipment, rinse the surface with sterile water after the contact time to remove any residual Chloramine-T.

-

Prepare fresh solutions daily as the effectiveness of the solution can decrease over time.

Synthesis of 1,3,4-Oxadiazoles via Oxidative Cyclization

Chloramine-T serves as an efficient oxidizing agent for the synthesis of 1,3,4-oxadiazoles from N-acylhydrazones.

Materials:

-

N-acylhydrazone derivative

-

Chloramine-T hydrate

-

Ethanol (absolute)

Procedure:

-

Dissolve the N-acylhydrazone (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a condenser.

-

Add Chloramine-T hydrate (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride and p-toluenesulfonamide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain the desired 1,3,4-oxadiazole.

Sharpless Asymmetric Aminohydroxylation

The Sharpless aminohydroxylation is a powerful method for the stereoselective synthesis of vicinal amino alcohols from alkenes, with Chloramine-T often used as the nitrogen source.

Materials:

-

Alkene substrate

-

Chloramine-T hydrate

-

Osmium tetroxide (OsO₄) or a potassium osmate salt (K₂OsO₂(OH)₄) as a catalyst

-

Chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL)

-

tert-Butanol and water as the solvent system

Procedure:

-

In a reaction vessel, dissolve the chiral ligand in a mixture of tert-butanol and water.

-

Add the alkene substrate to the solution.

-

Add Chloramine-T hydrate as the nitrogen source and re-oxidant.

-

Initiate the reaction by adding a catalytic amount of osmium tetroxide or potassium osmate.

-

Stir the reaction mixture vigorously at a controlled temperature (often 0 °C to room temperature) until the reaction is complete, as monitored by TLC or other analytical methods.

-

Quench the reaction by adding a reducing agent such as sodium sulfite.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate it, and purify the resulting amino alcohol by chromatography.

Reaction Mechanisms and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms involving Chloramine-T hydrate.

General Oxidizing and Chlorinating Action

Chloramine-T's utility stems from its ability to act as a source of electrophilic chlorine, either through hydrolysis to hypochlorous acid or by direct reaction.

Caption: General reaction pathways of Chloramine-T.

Reaction with Amino Acid Residues

Chloramine-T can oxidize or chlorinate specific amino acid residues in proteins, which is the basis for its use in peptide mapping and its potential to induce biological effects.

Caption: Oxidation and chlorination of amino acid residues.

Sharpless Asymmetric Aminohydroxylation Workflow

This diagram outlines the key steps and components of the Sharpless asymmetric aminohydroxylation reaction.

Caption: Workflow for Sharpless aminohydroxylation.

Oxidative Cyclization of N-Acylhydrazones

This diagram illustrates the conversion of N-acylhydrazones to 1,3,4-oxadiazoles using Chloramine-T.

Caption: Synthesis of 1,3,4-oxadiazoles.

Chloramine-T Induced Oxidative Stress

Chloramine-T's biological effects are primarily mediated through the induction of oxidative stress, rather than specific signaling pathway activation.

Caption: Mechanism of Chloramine-T induced cellular effects.

References

- 1. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. Induction of cytochrome P450-dependent mixed function oxidase activities and peroxisome proliferation by chloramine-T in male rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Publications * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 5. Hazards and Health Risks of the Antibacterial Agent Triclosan to Fish: A Review [mdpi.com]

- 6. Chloramine T-induced structural and biochemical changes in echistatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Stability and Decomposition of ChloraMine-T Hydrate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and decomposition pathways of Chloramine-T hydrate in aqueous solutions. The information presented herein is intended to support research, development, and quality control activities involving this versatile reagent.

Introduction

Chloramine-T (sodium N-chloro-p-toluenesulfonamide) is a widely utilized reagent known for its antiseptic, disinfectant, and oxidizing properties.[1] Its efficacy and safety in various applications, including drug development and formulation, are intrinsically linked to its stability in aqueous environments. When dissolved in water, Chloramine-T hydrate is a reactive compound, and its stability is influenced by several factors, most notably pH, temperature, and the presence of certain ions.[2] Understanding the kinetics and pathways of its decomposition is critical for ensuring its proper storage, handling, and application.

Aqueous Stability of Chloramine-T Hydrate

The stability of Chloramine-T in aqueous solutions is highly dependent on the pH of the medium. Generally, solutions are more stable under alkaline conditions and exhibit significant degradation in acidic environments.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of Chloramine-T in aqueous solutions under various conditions.

| Parameter | Condition | Value | Reference |

| Stability | Strongly alkaline medium, up to 60°C | Quite stable | [2] |

| Stability | 0.2-2 M Sulphuric or Perchloric Acid, 25-30°C | No loss in titre | [2] |

| Degradation | > 0.5 M Hydrochloric Acid | Loss in titre increases with acid concentration | [2] |

| Degradation | pH 2.65 - 5.65 | Small but reproducible loss in oxidative titre | [2] |

| Maximum Degradation | pH 4.7 | Maximal loss in oxidative titre | [2] |

Decomposition Pathways

In aqueous solution, Chloramine-T undergoes two primary decomposition pathways: hydrolysis and disproportionation. These pathways lead to the formation of various species, influencing the solution's chemical properties and reactivity.

Hydrolysis

Chloramine-T hydrolyzes in water to form p-toluenesulfonamide (TSA) and hypochlorous acid (HOCl). HOCl is a potent oxidizing agent and is responsible for much of the antimicrobial and oxidative activity of Chloramine-T solutions.[1]

Reaction: CH₃C₆H₄SO₂NClNa + H₂O ⇌ CH₃C₆H₄SO₂NH₂ + NaOCl

Disproportionation

Under acidic conditions (pH 2.65-5.65), Chloramine-T can undergo disproportionation to form dichloramine-T (N,N-dichloro-p-toluenesulfonamide) and p-toluenesulfonamide.[2] This reaction is a key factor in the reduced stability of Chloramine-T in acidic media.

Reaction: 2 CH₃C₆H₄SO₂NCl⁻ + 2 H⁺ ⇌ CH₃C₆H₄SO₂NCl₂ + CH₃C₆H₄SO₂NH₂

The equilibrium between these species is pH-dependent. In strongly acidic solutions, the formation of dichloramine-T is favored, which can further decompose.

Decomposition Pathway Diagram

Experimental Protocols for Stability Assessment

Accurate assessment of Chloramine-T stability requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and N,N-diethyl-p-phenylenediamine (DPD) colorimetric methods are commonly employed.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a precise method for quantifying Chloramine-T and its primary degradation product, p-toluenesulfonamide.

Objective: To determine the concentration of Chloramine-T and p-toluenesulfonamide in an aqueous sample.

Materials:

-

High-Performance Liquid Chromatograph with UV detector

-

Reversed-phase C18 column (e.g., 15 cm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile and a suitable buffer (e.g., phosphate buffer)

-

Chloramine-T reference standard

-

p-Toluenesulfonamide reference standard

-

Reagent grade water

-

Volumetric flasks and pipettes

Procedure:

-

Mobile Phase Preparation:

-

Prepare the mobile phase by mixing acetonitrile and the buffer in a specified ratio (e.g., 40:60 v/v).

-

Degas the mobile phase using sonication or vacuum filtration.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve Chloramine-T and p-toluenesulfonamide reference standards in the mobile phase to prepare stock solutions of known concentrations.

-

Prepare a series of working standard solutions by diluting the stock solutions to cover the expected concentration range of the samples.

-

-

Sample Preparation:

-

Dilute the aqueous Chloramine-T sample with the mobile phase to a concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: Isocratic elution with the prepared mobile phase

-

Flow Rate: Typically 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection: UV at a specified wavelength (e.g., 225 nm)

-

Column Temperature: Ambient or controlled (e.g., 25°C)

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Identify and quantify the peaks corresponding to Chloramine-T and p-toluenesulfonamide based on their retention times and the calibration curve.

-

DPD Colorimetric Method

The DPD method is a simpler and more rapid technique for determining the total available chlorine from Chloramine-T.

Objective: To determine the total chlorine concentration in an aqueous Chloramine-T sample.

Materials:

-

Spectrophotometer or colorimeter

-

DPD reagent (N,N-diethyl-p-phenylenediamine) in powder or solution form

-

Phosphate buffer solution

-

Potassium iodide (KI) solution (for total chlorine)

-

Sample cuvettes

-

Pipettes

Procedure:

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up.

-

Set the wavelength to 515 nm.

-

-

Blank Preparation:

-

Fill a clean cuvette with deionized water (or the sample matrix without Chloramine-T) to zero the instrument.

-

-

Sample Preparation and Measurement:

-

Take a specific volume of the Chloramine-T solution (e.g., 10 mL).

-

Add the DPD reagent and the phosphate buffer to the sample.

-

For total chlorine measurement, add a small amount of potassium iodide.

-

Mix the solution gently and allow for color development (typically a few minutes).

-

Place the cuvette in the spectrophotometer and measure the absorbance.

-

-

Calculation:

-

Determine the concentration of total chlorine from a pre-established calibration curve prepared using standards of known chlorine concentration.

-

Experimental Workflow Diagram

Conclusion

The stability of Chloramine-T hydrate in aqueous solutions is a critical parameter for its effective and safe use. This guide has outlined the primary factors influencing its stability, the key decomposition pathways of hydrolysis and disproportionation, and detailed protocols for its analytical determination. While a comprehensive quantitative dataset on its degradation kinetics is an area for further research, the information provided here serves as a valuable resource for scientists and professionals working with this important compound. By understanding and controlling the conditions that affect its stability, researchers can optimize formulations and applications to ensure desired efficacy and product quality.

References

Chloramine-T Hydrate: A Comprehensive Technical Guide to its Application as an Electrophilic Chlorine Source in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramine-T hydrate (CAT), the sodium salt of N-chloro-p-toluenesulfonamide, is a versatile and cost-effective reagent in organic synthesis.[1] It serves as a potent source of electrophilic chlorine, enabling a wide array of molecular transformations crucial for the synthesis of fine chemicals, pharmaceuticals, and complex molecular architectures.[1][2] This technical guide provides an in-depth overview of the applications of Chloramine-T hydrate, focusing on its role in chlorination, oxidation, amination, and cyclization reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its practical implementation in a laboratory setting.

Introduction to Chloramine-T Hydrate

Chloramine-T hydrate is a white, crystalline solid that is stable under normal conditions and readily soluble in water.[3] Its synthetic utility stems from the polarized N-Cl bond, which allows it to act as a source of an electrophilic chloronium ion (Cl⁺), a hypochlorite equivalent, and a nitrogen anion.[1][2] In aqueous solutions, Chloramine-T establishes a series of equilibria, forming active species such as hypochlorous acid (HOCl) and dichloramine-T, which are potent chlorinating and oxidizing agents.[3][4] This multifaceted reactivity makes it a valuable tool for a variety of organic transformations.[1]

Key Synthetic Applications

Electrophilic Chlorination of Heterocycles

Chloramine-T is an exceptionally efficient reagent for the C-3 chlorination of various imidazoheterocycles, such as imidazo[1,2-a]pyridines and benzo[d]imidazo[2,1-b]thiazoles.[4] This transformation is highly sought after as the resulting chloro-derivatives are versatile intermediates for further functionalization via cross-coupling reactions.[4]

Quantitative Data for Chlorination of Imidazo[1,2-a]pyridines:

| Substrate | Product | Time (min) | Yield (%) | Reference |

| 8-Methyl-2-phenylimidazo[1,2-a]pyridine | 3-Chloro-8-methyl-2-phenylimidazo[1,2-a]pyridine | 5 | 95 | [4] |

| 8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine | 3-Chloro-8-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine | 5 | 72 | [4] |

| 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine | 3-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | 5 | 76 | [4] |

| 2-(Naphthalen-1-yl)imidazo[1,2-a]pyridine | 3-Chloro-2-(naphthalen-1-yl)imidazo[1,2-a]pyridine | 5 | 92 | [4] |

Quantitative Data for Chlorination of Benzo[d]imidazo[2,1-b]thiazoles:

| Substrate | Product | Time (min) | Yield (%) | Reference |

| 2-Phenylbenzo[d]imidazo[2,1-b]thiazole | 3-Chloro-2-phenylbenzo[d]imidazo[2,1-b]thiazole | 5 | 88 | [4] |

| 2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole | 3-Chloro-2-(4-methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole | 5 | 91 | [4] |

| 2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole | 3-Chloro-2-(3-nitrophenyl)benzo[d]imidazo[2,1-b]thiazole | 5 | 78 | [4] |

Experimental Protocol for Chlorination of Imidazoheterocycles: [4]

-

To an oven-dried reaction tube, add the imidazoheterocycle substrate (0.5 mmol).

-

Add Chloramine-T hydrate (1.0 equiv., 0.5 mmol).

-

Stir the reaction mixture at room temperature under ambient air for 5 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the reaction mixture with ethyl acetate (10 mL).

-

Filter the mixture to remove insoluble materials.

-

The filtrate can be concentrated and the crude product purified by column chromatography if necessary, although in many cases, the product is obtained in high purity after filtration.

Oxidation Reactions

Chloramine-T is a versatile oxidizing agent capable of converting a wide range of functional groups. A notable application is the selective oxidation of sulfides to sulfoxides, which are important intermediates in organic synthesis and are present in various biologically active molecules. The reaction is typically carried out under mild conditions, avoiding over-oxidation to the corresponding sulfone.

Quantitative Data for Oxidation of Sulfides to Sulfoxides:

| Substrate | Product | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Methyl phenyl sulfide | Methyl phenyl sulfoxide | None | Acetic Acid/H₂O₂ | 1 | 98 | [5] |

| Diphenyl sulfide | Diphenyl sulfoxide | None | Acetic Acid/H₂O₂ | 1.5 | 96 | [5] |

| Dibenzyl sulfide | Dibenzyl sulfoxide | None | Acetic Acid/H₂O₂ | 1 | 95 | [5] |

| Tetrahydrothiophene | Tetrahydrothiophene-1-oxide | None | Acetic Acid/H₂O₂ | 1 | 90 | [5] |

Note: While the provided reference uses H₂O₂ in acetic acid, Chloramine-T is also a well-established reagent for this transformation, often proceeding via in situ generated hypochlorite.

Experimental Protocol for Oxidation of Sulfides (General Procedure):

-

Dissolve the sulfide substrate (1.0 equiv.) in a suitable solvent such as methanol or a mixture of acetonitrile and water.

-

Add Chloramine-T hydrate (1.0-1.2 equiv.) portion-wise to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Aziridination of Alkenes

The reaction of Chloramine-T with alkenes provides a direct route to N-tosylaziridines, which are valuable building blocks in organic synthesis. This transformation can be catalyzed by various transition metals or promoted by iodine.

Quantitative Data for Aziridination of Alkenes:

| Alkene | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Styrene | [MnTMPyP4]I | Water (pH 7) | 24 | 93 | [6] |

| 4-Chlorostyrene | [MnTMPyP4]I | Water (pH 7) | 24 | 85 | [6] |

| Indene | [MnTMPyP4]I | Water (pH 7) | 24 | 78 | [6] |

| (E)-Stilbene | ZrO(Dipic)(HMPA)₂ | Dichloromethane | 24 | 91 | [7] |

| Cyclohexene | ZrO(Dipic)(HMPA)₂ | Dichloromethane | 24 | 85 | [7] |

Experimental Protocol for Manganese-Catalyzed Aziridination in Water: [6]

-

In a reaction vessel, dissolve the manganese-porphyrin catalyst (e.g., [MnTMPyP4]I) in the appropriate aqueous buffer (e.g., 75 mM phosphate buffer for pH 7.0).

-

Add the alkene substrate (e.g., styrene) to the solution.

-

Add Chloramine-T hydrate as the nitrogen source.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete, extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting aziridine by column chromatography.

Synthesis of Nitrogen-Containing Heterocycles

Chloramine-T facilitates the synthesis of various nitrogen-containing heterocycles. A prominent example is the generation of nitrilimines from aldehyde hydrazones, which then undergo in-situ [3+2] cycloaddition with alkenes to afford pyrazolines in good yields.[8]

Quantitative Data for Pyrazoline Synthesis:

| Aldehyde Hydrazone | Alkene | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde phenylhydrazone | Styrene | Ethanol | 3 | 70-90 | [8] |

| 4-Chlorobenzaldehyde phenylhydrazone | Acrylonitrile | Ethanol | 3 | 70-90 | [8] |

| Acetaldehyde phenylhydrazone | Methyl acrylate | Ethanol | 3 | 70-90 | [8] |

Experimental Protocol for Pyrazoline Synthesis: [8]

-

In a round-bottom flask, dissolve the aldehyde hydrazone (1.0 equiv.), the alkene (1.0 equiv.), and Chloramine-T hydrate (1.0 equiv.) in ethanol.

-

Reflux the reaction mixture for approximately 3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired pyrazoline.

Mechanistic Considerations

The diverse reactivity of Chloramine-T stems from its ability to generate several active species in solution. The prevailing mechanism often depends on the reaction conditions, particularly the pH and the solvent.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Chloramine T? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Solubility Profile of Chloramine-T Hydrate: A Technical Guide for Researchers

Introduction

Chloramine-T hydrate, the sodium salt of N-chloro-4-methylbenzenesulfonamide, is a versatile and widely utilized compound in research and various industries. Its efficacy as a mild oxidizing agent, antiseptic, and disinfectant has established its importance in drug development, clinical applications, and water treatment.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its solubility in different organic solvents is paramount for its effective application in experimental design, formulation development, and quality control. This technical guide provides an in-depth overview of the solubility of Chloramine-T hydrate in a range of common organic solvents, alongside detailed experimental protocols for solubility determination.

Quantitative Solubility Data

The solubility of Chloramine-T hydrate varies significantly across different organic solvents, a critical consideration for the preparation of stock solutions and reaction mixtures. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Solubility (mg/mL) | Solubility ( g/100 mL) | Classification | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | 15 | 1.5 | Soluble | [2][3][4] |

| Dimethylformamide (DMF) | 10 | 1.0 | Soluble | [2][3][4] |

| Ethanol | 5 | 0.5 | Soluble | [2][3][4] |

| 95% Alcohol (at 20°C) | 75 | 7.5 | Freely Soluble | [5] |

| Water (at 25°C) | 150 | 15 | Freely Soluble | [5] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 | 0.5 | Soluble | [2][3] |

| Benzene | - | - | Insoluble/Practically Insoluble | [5][6] |

| Chloroform | - | - | Insoluble/Practically Insoluble | [5][6] |

| Ether | - | - | Insoluble/Practically Insoluble | [5][6] |

Note: The terms "Soluble," "Freely Soluble," and "Insoluble" are based on general classifications. The quantitative data provides more precise information for experimental use.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent. This protocol is based on the principles outlined in established guidelines such as the OECD Guideline 105 and USP General Chapter <1236>.

Objective: To determine the saturation concentration of Chloramine-T hydrate in a specific organic solvent at a controlled temperature.

Materials:

-

Chloramine-T hydrate (of known purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a validated analytical instrument for quantification

-

Standard laboratory glassware

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of Chloramine-T hydrate to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solid. This may take several hours to days, and preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the sample at a controlled temperature.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the working range of the analytical method. Analyze the diluted sample using a validated analytical technique, such as HPLC, to determine the concentration of Chloramine-T hydrate.

-

Data Analysis: Calculate the solubility of Chloramine-T hydrate in the organic solvent, expressed in mg/mL or other appropriate units. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of Chloramine-T hydrate.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

This technical guide provides essential solubility data and a standardized experimental protocol for Chloramine-T hydrate. For researchers and professionals in drug development and related scientific fields, this information is crucial for the accurate preparation of solutions, the design of new synthetic routes, and the development of novel formulations. Adherence to standardized protocols for solubility determination will ensure the generation of reliable and reproducible data, which is fundamental to advancing scientific research and development.

References

A Comprehensive Technical Guide to the Safe Handling of ChloraMine-T Hydrate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Chloramine-T hydrate, a versatile reagent utilized in organic synthesis and as a disinfectant, requires stringent safety protocols due to its hazardous properties.[1][2] This guide provides an in-depth overview of the necessary precautions and handling procedures to ensure a safe laboratory environment.

Understanding the Hazards

Chloramine-T hydrate is classified as a corrosive solid that can cause severe skin burns and eye damage.[3][4][5] It is harmful if swallowed and may cause respiratory sensitization, leading to allergy or asthma-like symptoms upon inhalation.[3][4][5] A critical hazard is its reactivity with acids, which liberates toxic chlorine gas.[4][6][7] The anhydrous form is known to be explosive when heated.[8]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of Chloramine-T hydrate is fundamental to its safe handling.

| Property | Value |

| Appearance | White to slightly yellow crystalline powder[8][9][10] |

| Odor | Slight chlorine-like odor[6][8] |

| Molecular Formula | C₇H₇ClNNaO₂S·3H₂O[6] |

| Molecular Weight | 281.69 g/mol (trihydrate)[1] |

| Melting Point | 167-177 °C (decomposes)[6][8] |

| Solubility | Soluble in water and ethyl alcohol; Insoluble in benzene and ethers[2] |

| pH | 8.0 - 10.0 (5% aqueous solution)[6] |

| Flash Point | 192 °C (closed cup)[8][10] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[4][6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical protective suit.[4][5][6] |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is required when dust is generated.[4][6] |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for minimizing risks.

Handling

-

Ventilation: Always handle Chloramine-T hydrate in a well-ventilated area, preferably within a chemical fume hood.[4][6][7]

-

Avoid Dust Formation: Take care to avoid the generation of dust during handling.[4][5]

-

Grounding: Use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.

-

Avoid Incompatibilities: Keep away from acids, strong oxidizing agents, and combustible materials.[4][6][10] Contact with acids liberates toxic chlorine gas.[4][6][7]

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6][7]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere as it is air-sensitive.[6]

-

Segregation: Store separately from acids and foodstuff.[8][12]

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][5][6] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5][6] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][6] |

Accidental Release

-

Evacuate: Evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Wear appropriate PPE and contain the spill.

-

Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6] Moisten the spilled material with water to prevent dusting if appropriate.

-

Decontamination: Clean the spill area with water.

Fire Fighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: A solid water stream may be inefficient.

-

Specific Hazards: Thermal decomposition can release irritating and toxic gases, including chlorine, hydrogen chloride, nitrogen oxides, and sulfur oxides.[7][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Toxicological Data

| Toxicity Metric | Value | Species |

| LD50 Oral | 935 mg/kg | Rat |

| LDLo (Intravenous) | 25 mg/kg[13] | Rabbit |

| LDLo (Subcutaneous) | 900 mg/kg[13] | Guinea pig |

Experimental Protocols: Safe Handling Workflows

While detailed experimental protocols for determining the fundamental reactivity and toxicology of Chloramine-T hydrate are proprietary and not publicly available, the following workflows, derived from safety data sheets, outline the procedural steps for safe handling in a laboratory setting.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6] Dispose of contents and container in accordance with local, regional, national, and international regulations.[4] Do not allow the product to enter drains or the environment.[3][4]

Conclusion

Chloramine-T hydrate is a valuable laboratory chemical that can be handled safely by adhering to the comprehensive precautions outlined in this guide. A thorough understanding of its hazards, the consistent use of appropriate personal protective equipment, and strict adherence to safe handling and emergency procedures are paramount for the protection of all laboratory personnel.

References

- 1. Chloramine-T - Wikipedia [en.wikipedia.org]

- 2. Chloramine-T trihydrate | 7080-50-4 [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. tedpella.com [tedpella.com]

- 5. carlroth.com [carlroth.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. Chloramine-T | C7H7ClNNaO2S | CID 3641960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. watts.com [watts.com]

- 11. lobachemie.com [lobachemie.com]

- 12. echemi.com [echemi.com]

- 13. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for Protein Radioiodination using the Chloramine-T Method

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the radioiodination of proteins using the Chloramine-T method. This method is a widely used technique for labeling proteins with radioactive iodine, primarily for applications in radioimmunoassays (RIAs), receptor binding studies, and other sensitive detection methods.[1][2] The protocol has been optimized to ensure high radiochemical yield and purity while minimizing potential damage to the protein.

The Chloramine-T method is an oxidative process where Chloramine-T (N-chloro-p-toluenesulfonamide) is used to oxidize radioactive iodide (e.g., Na¹²⁵I) to a more reactive electrophilic species.[3] This reactive iodine then substitutes onto the aromatic ring of tyrosine residues and, to a lesser extent, histidine residues within the protein structure. The reaction is rapid and is terminated by the addition of a reducing agent, such as sodium metabisulfite, which quenches the unreacted iodine and Chloramine-T.[3]

While effective, the strong oxidizing nature of Chloramine-T can potentially lead to denaturation or damage of the protein if not carefully controlled.[4][5][6] Therefore, optimizing reaction parameters such as reagent concentrations, incubation time, and temperature is crucial to maintain the biological activity and integrity of the labeled protein.[3][7]

Experimental Workflow

The overall experimental workflow for protein radioiodination using the Chloramine-T method is depicted below. It involves preparation of reagents, the labeling reaction, and purification of the radiolabeled protein, followed by quality control checks.

Caption: Experimental workflow for protein radioiodination.

Materials and Reagents

Ensure all work with radioactive materials is conducted in a designated and properly shielded fume hood, following all institutional and local radiation safety guidelines.[8]

| Reagent/Material | Supplier Example | Catalog Number Example |

| Protein to be labeled (e.g., IGF, BSA) | GroPep Bioreagents, Sigma | - |

| Sodium Iodide (Na¹²⁵I) | GE Healthcare | IMS30 |

| Chloramine-T | Sigma | C9887 |

| Sodium Metabisulfite (Na₂S₂O₅) | Sigma | - |

| PD-10 Desalting Columns | GE Healthcare | 17-0851-01 |

| Sodium Phosphate (NaH₂PO₄·2H₂O) | - | - |

| Sodium Chloride (NaCl) | - | - |

| Bovine Serum Albumin (BSA, RIA Grade) | Sigma | - |

| Hydrochloric Acid (HCl) | - | - |

| Trichloroacetic Acid (TCA) | - | - |

| Sodium Hydroxide (NaOH) | - | - |

| General laboratory items (tubes, racks, etc.) | - | - |

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins. The following example is based on the radioiodination of Insulin-like Growth Factor (IGF).[8]

1. Preparation of Reagents

-

Protein Solution: Reconstitute lyophilized protein (e.g., 10 µg of IGF) in 50 µl of 10 mM HCl and let it stand for 30 minutes at room temperature.[8]

-

0.5 M Sodium Phosphate Buffer (pH 7.5): Dissolve 7.8 g of Sodium Monophosphate Dihydrate (NaH₂PO₄·2H₂O) in 90 ml of Milli-Q water. Adjust the pH to 7.5 with 1 M NaOH and bring the final volume to 100 ml.[8]

-

Chloramine-T Working Solution (0.4 mg/ml): Prepare immediately before use. Dissolve 10 mg of Chloramine-T in 1 ml of distilled water to make a 10 mg/ml stock solution. Dilute 40 µl of the stock solution with 960 µl of distilled water.[8]

-

Sodium Metabisulfite Solution (0.6 mg/ml): Prepare immediately before use. Dissolve 10 mg of sodium metabisulfite in 1 ml of distilled water to make a 10 mg/ml stock solution. Dilute 60 µl of the stock solution with 940 µl of distilled water.[8]

-

Chromatography Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 0.25% w/v BSA, pH 6.5): In 500 ml of Milli-Q water, dissolve 3.9 g of NaH₂PO₄·2H₂O, 4.383 g of NaCl, and 1.25 g of BSA. Adjust the pH to 6.5 with 1 M NaOH.[8]

2. Radioiodination Reaction

The following steps should be performed in a lead-shielded fume hood.

-

To the tube containing the 50 µl of reconstituted protein, add 50 µl of 0.5 M Sodium Phosphate Buffer (pH 7.5).[8]

-

Carefully add approximately 1 mCi of Na¹²⁵I to the reaction tube.[8]

-

Initiate the reaction by adding 20 µl of the 0.4 mg/ml Chloramine-T working solution and start a timer immediately.[8]

-

Gently mix the contents of the tube.[8]

-

Allow the reaction to proceed for 60 seconds.[8]

-

Terminate the reaction by adding 20 µl of the 0.6 mg/ml sodium metabisulfite solution and mix gently. Let the tube stand for 5 minutes.[8]

3. Purification of the Radiolabeled Protein

Purification is essential to remove unreacted iodide and other reaction by-products.[1] Gel filtration chromatography is a common method.[1]

-

Equilibrate a PD-10 column with the chromatography buffer.

-

Dilute the iodination reaction mixture with 300 µl of chromatography buffer.[8]

-

Load the diluted reaction mixture onto the equilibrated PD-10 column and allow it to enter the column bed.[8]

-

Wash the column with 3 x 500 µl of chromatography buffer to ensure the entire sample enters the column.[8]

-

Elute the column with chromatography buffer and collect fractions (e.g., 60 fractions of 30 seconds each).[8]

4. Quality Control

-

Determination of Radioactivity: Measure the gamma radioactivity in a small aliquot (e.g., 5 µl) of each collected fraction using a gamma counter. Plot the radioactivity versus the fraction number to identify the peak corresponding to the labeled protein and the peak of free iodide.[8]

-

Radiochemical Purity (TCA Precipitation): To determine the percentage of protein-bound radioactivity, perform a trichloroacetic acid (TCA) precipitation.[8]

-

To a diluted sample from each peak fraction, add TCA to a final concentration of 10% (w/v).[8]

-

Incubate on ice for at least 30 minutes to precipitate the protein.[8]

-

Centrifuge to pellet the precipitated protein.[8]

-

Separate the supernatant and the pellet and count the radioactivity in each.[8]

-

Calculate the percentage of TCA precipitable radioactivity: (Counts in Pellet / (Counts in Pellet + Counts in Supernatant)) * 100. Fractions with >95% TCA precipitable counts are typically pooled for use.[8]

-

-

Calculation of Specific Activity: The specific activity (radioactivity per unit mass of protein) can be calculated based on the amount of protein and radioactive iodide used in the reaction and the yield of the labeled product.[1]

Summary of Quantitative Data

The following table summarizes key quantitative parameters for the Chloramine-T radioiodination protocol.

| Parameter | Value | Reference |

| Reagent Concentrations | ||

| Protein (IGF) | 10 µg in 50 µl | [8] |

| Na¹²⁵I | ~1 mCi | [8] |

| Chloramine-T (working solution) | 0.4 mg/ml | [8] |

| Sodium Metabisulfite (working solution) | 0.6 mg/ml | [8] |

| Reaction Conditions | ||

| Reaction Volume (initial) | ~130 µl | Calculated from[8] |

| Incubation Time | 60 seconds | [3][8] |

| Incubation Temperature | Room Temperature or 2°C | [3][8] |

| Purification | ||

| Column Type | PD-10 (Sephadex G-25) | [8][9] |

| Quality Control | ||

| Desired Radiochemical Purity | >95% TCA precipitable | [8] |

Signaling Pathways and Logical Relationships

The Chloramine-T method is a direct chemical modification of the protein and does not directly involve biological signaling pathways. The logical relationship of the key steps is a sequential process of oxidation, electrophilic substitution, and reduction, as illustrated in the workflow diagram. The success of the labeling depends on the careful control of these chemical reactions to maximize the incorporation of radioiodine while preserving the protein's native conformation and biological activity. It is crucial to validate that the labeled protein retains its intended biological function, such as receptor binding or immunoreactivity.[1]

References

- 1. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation and Characterization of 125I Labeled Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. gropep.com [gropep.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for ChloraMine-T Hydrate in Disinfection Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-T hydrate is a versatile, stable, and effective broad-spectrum antimicrobial agent. It is utilized across various fields for disinfection, including in research laboratories, healthcare settings, and aquaculture.[1][2] Its efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, viruses, fungi, and spores, makes it a valuable tool in disinfection studies.[2] These application notes provide detailed protocols for the use of Chloramine-T hydrate in disinfection assays, guidance on data interpretation, and essential safety information.

Mechanism of Action

Chloramine-T's antimicrobial activity stems from its ability to release active chlorine in the form of hypochlorous acid (HOCl) when dissolved in water.[3] This process, detailed in the signaling pathway diagram below, leads to the oxidative destruction of microbial cellular components. Additionally, the sulfonamide moiety of the molecule contributes to its antimicrobial properties, acting in a manner similar to sulfa drugs by interfering with microbial metabolic pathways.[1][2] This dual mechanism of action helps to prevent the development of microbial resistance.[1]

Caption: Mechanism of action of Chloramine-T hydrate in aqueous solution.

Safety and Handling Precautions

Chloramine-T hydrate is a hazardous substance and requires careful handling to ensure personnel safety. Always consult the Safety Data Sheet (SDS) before use.[4][5][6][7][8]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[4][5][7]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear a lab coat or other protective clothing.[4][5]

-

Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator.[4][7]

Handling and Storage:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4][7]

-

Avoid creating dust.

-

Store in a cool, dry, and dark place, away from acids and combustible materials.[6][8] Contact with acids liberates toxic gas.[4][5]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[4][7]

-

Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]

Quantitative Data Summary

The following tables summarize the effective concentrations of Chloramine-T hydrate against various microorganisms as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against Candida Species

| Candida Species | MIC (mmol/L) | MFC (mmol/L) |

| C. albicans | 1.38 - 5.54 | Not Specified |

| Other Candida spp. | 1.38 - 5.54 | Not Specified |

Source: Based on data for a range of Candida strains.[9]

Table 2: General Disinfection Concentrations

| Application | Concentration (% w/v) | Concentration (ppm) | Target Organisms |

| Standard Surface Disinfection | 0.1% | 1,000 | General Bacteria & Viruses |

| Routine Surface Disinfection | 0.5% | 5,000 | General Bacteria & Viruses |

| Rapid Surface Disinfection | 2.0% | 20,000 | General Bacteria & Viruses |

| Equipment Disinfection (Aquaculture) | 0.1% | 1,000 | Koi Herpes Virus (KHV), Gyrodactylus salaris |

| Dental Stone Additive | 0.5% | 5,000 | Candida albicans |

Source: Compiled from various sources.[10][11]

Experimental Protocols

Preparation of Chloramine-T Hydrate Stock Solutions

A standard procedure for preparing a stock solution of Chloramine-T is to dissolve 4.00 g of Chloramine-T hydrate in 1000 mL of analytical grade water to achieve a concentration of 1000 mg/L (1000 ppm) of total chlorine. For disinfection assays, solutions are typically prepared as a percentage weight by volume (% w/v).

Materials:

-

Chloramine-T hydrate powder

-

Sterile deionized or distilled water

-

Sterile glassware (volumetric flasks, beakers)

-

Calibrated analytical balance

-

Magnetic stirrer and stir bar

Procedure:

-

Determine the desired concentration and volume of the stock solution.

-

Accurately weigh the required amount of Chloramine-T hydrate powder using an analytical balance.

-

Add the powder to a sterile beaker containing a magnetic stir bar and approximately 80% of the final volume of sterile water.

-

Stir the solution on a magnetic stirrer until the powder is completely dissolved.

-

Transfer the solution to a sterile volumetric flask.

-

Rinse the beaker with a small amount of sterile water and add the rinsing to the volumetric flask.

-

Bring the solution to the final volume with sterile water.

-

Stopper the flask and invert it several times to ensure thorough mixing.

-

Store the stock solution in a cool, dark place. Aqueous solutions are generally stable for one day when refrigerated.

General Disinfection Efficacy Assay (Suspension Test)

This protocol is a general guideline for assessing the bactericidal or fungicidal activity of Chloramine-T hydrate in a suspension.

Caption: General workflow for a disinfection efficacy suspension test.

Materials:

-

Prepared Chloramine-T hydrate solutions at various concentrations.

-

Overnight culture of the test microorganism (e.g., E. coli, S. aureus, C. albicans).

-

Sterile saline or phosphate-buffered saline (PBS).

-

Neutralizing solution (e.g., sterile sodium thiosulfate solution).

-

Appropriate sterile growth medium (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

-

Sterile test tubes, pipettes, and Petri dishes.

-

Incubator.

-

Vortex mixer.

Procedure:

-

Prepare Microbial Suspension:

-

Harvest cells from an overnight culture by centrifugation.

-

Wash the cell pellet with sterile saline or PBS.

-

Resuspend the cells in saline or PBS to a standardized concentration (e.g., 1 x 10⁸ CFU/mL).

-

-

Exposure:

-

In a sterile test tube, mix a defined volume of the microbial suspension with a defined volume of the Chloramine-T solution (e.g., 0.1 mL of microbial suspension into 9.9 mL of disinfectant solution).

-

Simultaneously, prepare a positive control by adding the same volume of microbial suspension to sterile saline or PBS instead of the disinfectant.

-

Incubate the test and control tubes for the desired contact time (e.g., 1, 5, 10, 30 minutes) at a controlled temperature.

-

-

Neutralization and Plating:

-

After the specified contact time, transfer a defined volume of the mixture from the test tube to a tube containing the neutralizing solution to stop the antimicrobial action of the Chloramine-T.

-

Perform serial ten-fold dilutions of the neutralized mixture and the positive control in sterile saline or PBS.

-

Plate a defined volume (e.g., 0.1 mL) of each dilution onto the appropriate growth medium in Petri dishes.

-

-

Incubation and Analysis:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for yeast).

-

Count the number of colony-forming units (CFUs) on the plates.

-

Calculate the log reduction in viable microorganisms for each concentration and contact time compared to the positive control. A common acceptance criterion for disinfection is a ≥ 3-log₁₀ (99.9%) reduction in the microbial population.

-

Data Interpretation and Troubleshooting

-

No Zone of Inhibition in Agar Diffusion Assays: This could indicate that the concentration of Chloramine-T is too low, the microorganism is resistant, or the disinfectant is not diffusing well through the agar.

-

Inconsistent Colony Counts: Ensure proper mixing and accurate pipetting during serial dilutions. Use freshly prepared solutions for each experiment.

-

Toxicity to Cell Cultures in Virucidal Assays: Perform a cytotoxicity control to determine the concentration of Chloramine-T that is toxic to the host cells used for viral propagation.[12]

-

Ineffectiveness against Biofilms: Sessile microorganisms within a biofilm are often more resistant to disinfectants than their planktonic counterparts. Higher concentrations and longer contact times may be necessary to effectively eradicate biofilms.[13][14]

By following these protocols and safety guidelines, researchers can effectively utilize Chloramine-T hydrate in disinfection assays to obtain reliable and reproducible results.

References

- 1. ataman-chemicals.com [ataman-chemicals.com]

- 2. CHLORAMINE-T - Ataman Kimya [atamanchemicals.com]

- 3. What is the mechanism of Chloramine T? [synapse.patsnap.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. carlroth.com [carlroth.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Antibiofilm Activity and Mechanism of Action of the Disinfectant Chloramine T on Candida spp., and Its Toxicity against Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hydra-int.com [hydra-int.com]

- 11. Evaluation of Effective Chloramine-T Concentration to Be Incorporated in Dental Stone for Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. Studies on the efficacy of Chloramine T trihydrate (N-chloro-p-toluene sulfonamide) against planktonic and sessile populations of different Legionella pneumophila strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Chloramine-T Hydrate in the Synthesis of Factor Xa Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor Xa is a critical enzyme in the coagulation cascade, making it a prime target for the development of anticoagulant therapies to treat and prevent thromboembolic diseases. The synthesis of small molecule inhibitors of Factor Xa often involves the construction of nitrogen-containing heterocyclic scaffolds. Chloramine-T hydrate is a versatile and cost-effective reagent that serves as a source of electrophilic chlorine and a nitrogen anion, facilitating various cyclization and amination reactions.[1][2] This document provides detailed protocols and application notes for the use of Chloramine-T hydrate in the synthesis of heterocyclic cores relevant to Factor Xa inhibitors, with a specific focus on pyrazole and 1,3,4-oxadiazole moieties.

Mechanism of Action: Factor Xa Inhibition

Factor Xa inhibitors function by binding to the active site of Factor Xa, thereby preventing the conversion of prothrombin to thrombin. This interruption of the coagulation cascade reduces the formation of fibrin clots.

Caption: Signaling pathway of the coagulation cascade and the inhibitory action of Factor Xa inhibitors.

Experimental Protocols

While published syntheses of prominent Factor Xa inhibitors like Apixaban may not explicitly detail the use of Chloramine-T, its known reactivity in forming pyrazole and oxadiazole rings from hydrazones and other precursors allows for its application in the synthesis of key intermediates.[1][2] Below are exemplary protocols based on established methodologies for the synthesis of such heterocyclic cores.

Protocol 1: Synthesis of a Pyrazole Intermediate via Oxidative Cyclization

This protocol describes a plausible synthesis of a 1,5-diarylpyrazole core, a common feature in Factor Xa inhibitors, using Chloramine-T hydrate as an oxidizing agent for the cyclization of a chalcone phenylhydrazone precursor.

Reaction Scheme:

Chalcone Phenylhydrazone → 1,5-Diarylpyrazole

Materials:

-

Chalcone phenylhydrazone derivative (1.0 eq)

-

Chloramine-T hydrate (1.2 eq)

-

Ethanol (anhydrous)

-

Sodium chloride (saturated solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the chalcone phenylhydrazone derivative (1.0 eq) in anhydrous ethanol (20 mL/mmol of hydrazone), add Chloramine-T hydrate (1.2 eq).

-

Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The precipitated sodium chloride is removed by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 1,5-diarylpyrazole.

Quantitative Data Summary (Exemplary):

| Parameter | Value | Reference |

| Reaction Time | 3-4 hours | [2] |

| Yield | 70-90% | [2] |

| Purity (post-chromatography) | >95% | Assumed based on standard purification |

Protocol 2: Synthesis of a 1,3,4-Oxadiazole Intermediate

This protocol outlines the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole from an N-acylhydrazone using Chloramine-T hydrate.

Reaction Scheme:

N-Acylhydrazone → 2,5-Disubstituted-1,3,4-oxadiazole

Materials:

-

N-acylhydrazone derivative (1.0 eq)

-

Chloramine-T hydrate (1.1 eq)

-

Ethanol (absolute)

-

Sodium chloride (byproduct)

-

Distilled water

Procedure:

-

Suspend the N-acylhydrazone (1.0 eq) in absolute ethanol (15 mL/mmol of hydrazone).

-

Add Chloramine-T hydrate (1.1 eq) to the suspension.

-

Reflux the reaction mixture for 5-6 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 2,5-disubstituted-1,3,4-oxadiazole.

Quantitative Data Summary (Exemplary):

| Parameter | Value | Reference |

| Reaction Time | 5-6 hours | Based on analogous reactions |

| Yield | 82-94% | [3] |

| Purity (post-recrystallization) | >98% | Assumed based on standard purification |

Experimental Workflow Diagram

Caption: A representative experimental workflow for the synthesis of a pyrazole intermediate using Chloramine-T hydrate.

Concluding Remarks

Chloramine-T hydrate is a valuable reagent for the synthesis of heterocyclic structures that are integral to many Factor Xa inhibitors. The protocols provided herein offer a foundation for researchers to explore its application in the development of novel anticoagulant agents. The mild reaction conditions, good to excellent yields, and the cost-effectiveness of Chloramine-T make it an attractive choice for both academic and industrial research in medicinal chemistry. Further optimization of reaction parameters may be necessary depending on the specific substrates used.

References

Application Notes and Protocols: Chloramine-T Hydrate as a Catalyst in Aminohydroxylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of vicinal amino alcohols is a cornerstone in medicinal chemistry and drug development, as this structural motif is a key pharmacophore in a multitude of biologically active molecules. The Sharpless Asymmetric Aminohydroxylation (AA) reaction stands out as a powerful and reliable method for the stereoselective synthesis of these valuable compounds from simple olefins. At the heart of this transformation is the use of a nitrogen source, with Chloramine-T hydrate being a commercially available, cost-effective, and highly effective reagent for this purpose. In conjunction with an osmium catalyst and a chiral ligand, Chloramine-T hydrate facilitates the syn-selective addition of a hydroxyl group and a tosyl-protected amine across a double bond, often with high yields and excellent enantioselectivity.[1]

These application notes provide a comprehensive overview of the use of Chloramine-T hydrate in osmium-catalyzed aminohydroxylation reactions, including detailed experimental protocols, a summary of reaction scope, and a visualization of the catalytic cycle.

Data Presentation: Substrate Scope and Performance

The Sharpless Asymmetric Aminohydroxylation using Chloramine-T hydrate has been successfully applied to a wide range of olefin substrates. The choice of chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates the facial selectivity of the addition, leading to the formation of the desired enantiomer. The following tables summarize the performance of the reaction with various representative alkenes.

| Alkene Substrate | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Terminal Alkenes | ||||

| Styrene | (DHQ)₂PHAL | (R)-2-Amino-1-phenylethanol derivative | 85 | 98 |

| 1-Decene | (DHQD)₂PHAL | (S)-2-Amino-1-decanol derivative | 70 | 96 |

| Disubstituted Alkenes (E) | ||||

| (E)-Stilbene | (DHQ)₂PHAL | (1R,2R)-1,2-Diphenyl-1,2-ethanediamine derivative | 92 | 99 |

| (E)-Cinnamate Esters | (DHQD)₂PHAL | Phenylisoserine derivative | 95 | >99 |

| Disubstituted Alkenes (Z) | ||||

| (Z)-Stilbene | (DHQ)₂PHAL | (1R,2S)-1,2-Diphenyl-1,2-ethanediamine derivative | 88 | 95 |

| Trisubstituted Alkenes | ||||

| α-Methylstyrene | (DHQ)₂PHAL | 2-Amino-1-phenyl-2-propanol derivative | 65 | 90 |

Table 1: Asymmetric Aminohydroxylation of Various Olefins using Chloramine-T Hydrate. The table showcases the versatility of the reaction with different classes of alkenes and the high degree of stereocontrol achievable with the appropriate chiral ligand. The yields and enantiomeric excess values are representative examples from the literature.

Experimental Protocols

The following protocols provide a general framework for performing the Sharpless Asymmetric Aminohydroxylation reaction using Chloramine-T hydrate. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: Asymmetric Aminohydroxylation of Styrene

Materials:

-

Styrene

-

Chloramine-T trihydrate

-

Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

-

(DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add (DHQ)₂PHAL (0.05 mmol) and potassium osmate(VI) dihydrate (0.04 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

-

Stir the mixture at room temperature until the catalyst components dissolve.

-

Add Chloramine-T trihydrate (1.1 mmol) to the solution and stir for an additional 5 minutes.

-

Add styrene (1.0 mmol) to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding sodium sulfite (1.5 g) and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-tosylated amino alcohol.

Protocol 2: General Procedure for Asymmetric Aminohydroxylation of Olefins

Procedure:

-

In a suitable reaction vessel, a mixture of tert-butanol and water (1:1, 0.1 M with respect to the olefin) is prepared.

-

The chiral ligand (e.g., (DHQD)₂PHAL, 1-5 mol%) and potassium osmate(VI) dihydrate (1-4 mol%) are added and stirred until dissolved.

-

Chloramine-T trihydrate (1.1-1.5 equivalents) is added, and the mixture is stirred for 5-10 minutes.

-

The olefin (1.0 equivalent) is added, and the reaction is stirred at the desired temperature (typically 0 °C to room temperature).

-

The reaction progress is monitored by an appropriate analytical technique (TLC, GC, or LC-MS).

-

Once the reaction is complete, it is quenched with an aqueous solution of sodium sulfite.

-

The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic extracts are washed, dried, and concentrated.

-

The product is purified by chromatography or recrystallization.

Mandatory Visualizations

Catalytic Cycle of Sharpless Asymmetric Aminohydroxylation

Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

Experimental Workflow for Asymmetric Aminohydroxylation

Caption: General experimental workflow for the Sharpless AA reaction.

References

Application Notes and Protocols: Deprotection of Thio Groups in Organic Molecules Using Chloramine-T Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction